molecular formula C10H8BrN3O2 B1475797 2-(3-(2-bromophenyl)-1H-1,2,4-triazol-5-yl)acetic acid CAS No. 2090255-37-9

2-(3-(2-bromophenyl)-1H-1,2,4-triazol-5-yl)acetic acid

Cat. No.: B1475797
CAS No.: 2090255-37-9
M. Wt: 282.09 g/mol
InChI Key: FTMGJDSFKIGISR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(2-bromophenyl)-1H-1,2,4-triazol-5-yl)acetic acid is a chemical compound. It is a derivative of bromophenylacetic acid, which is almost white to light beige crystals or powder . It has been used as a starting reagent in the synthesis of various compounds .


Synthesis Analysis

The synthesis of this compound involves several stages. The starting material is often theophylline . Through a number of stages, 5-(2-bromphenyl)-4-amino-4H-1,2,4-triazole-3-thion is obtained. By the reaction of neutralization, the salts with organic and inorganic bases are obtained .


Molecular Structure Analysis

The molecular structure of this compound is complex. In the crystal, two pairs of O-H⋯O hydrogen bonds connect the molecules into inversion dimers. In addition, weak C-H⋯F hydrogen bonds link the dimers into a two-dimensional network parallel to (10-4) .


Chemical Reactions Analysis

The chemical reactions involving this compound are diverse. For instance, it can be used as an inhibitor of mammalian collagenase and elastase . It can also react with triethylamine to form polymandelide .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, which is 215.04 g/mol . It is almost white to light beige crystals or powder .

Scientific Research Applications

Synthesis and Biological Activity

2-(3-(2-bromophenyl)-1H-1,2,4-triazol-5-yl)acetic acid and its derivatives are prominent in scientific research due to their diverse biological activities. The synthesis of new derivatives, including 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones and their acetic acid salts, has been explored to enhance their biological applications. These compounds exhibit a wide range of biological activities, such as anti-inflammatory, antiviral, antitumor, and immunostimulating effects. Their potential in creating new medicines, especially in the agricultural sector, veterinary medicine, and pharmacy, underscores their significance in scientific research. The structural confirmation of these compounds employs techniques like Elemental analysis (CHNS), 1HNMR, and Chromatographic mass spectral analysis, highlighting the meticulous approach to understanding their properties and applications (Safonov & Nevmyvaka, 2020).

Physical-Chemical Properties and Acute Toxicity Studies

The exploration of physical-chemical properties and acute toxicity of esters of 2-(1,2,4-triazoles-3-iltio)acetic acids reveals their analgesic, neuroleptic, diuretic, anti-inflammatory, and mild antimicrobial activities. These compounds also serve as intermediates for synthesizing amides, hydrazides, ilidenhidrazides, and bicyclic structures. Their acute toxicity study indicates that they are practically non-toxic and low-toxic, with LD50 values ranging significantly. This research underscores the importance of understanding the safety profile of these compounds in their application in medicinal chemistry and drug development (Salionov, 2015).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal activities of 1,2,4-triazole derivatives have been extensively studied, with new compounds showing promising results against a variety of microorganisms. These studies involve the synthesis of novel compounds and evaluation of their activities through advanced techniques, contributing to the development of new antimicrobial and antifungal agents. The research in this domain is crucial for addressing the increasing resistance to existing antibiotics and finding effective solutions for various infectious diseases (Demirbas et al., 2004).

Safety and Hazards

This compound should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Properties

IUPAC Name

2-[3-(2-bromophenyl)-1H-1,2,4-triazol-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O2/c11-7-4-2-1-3-6(7)10-12-8(13-14-10)5-9(15)16/h1-4H,5H2,(H,15,16)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMGJDSFKIGISR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=N2)CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-(2-bromophenyl)-1H-1,2,4-triazol-5-yl)acetic acid
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2-(3-(2-bromophenyl)-1H-1,2,4-triazol-5-yl)acetic acid
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2-(3-(2-bromophenyl)-1H-1,2,4-triazol-5-yl)acetic acid
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2-(3-(2-bromophenyl)-1H-1,2,4-triazol-5-yl)acetic acid

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